molecular formula C11H19N3O2 B13631989 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

Cat. No.: B13631989
M. Wt: 225.29 g/mol
InChI Key: UVDVVKWZKKDLBY-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a propylamino group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Propylamino Group: The propylamino group is introduced through a substitution reaction, where a suitable propylamine derivative reacts with the pyrazole ring.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid: Lacks the propylamino group, making it less versatile in certain reactions.

    3-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)propanoic acid: Contains a phenyl group, which may alter its chemical properties and applications.

Uniqueness

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is unique due to the presence of both the propylamino and propanoic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-(propylamino)propanoic acid

InChI

InChI=1S/C11H19N3O2/c1-4-5-12-10(11(15)16)7-14-9(3)6-8(2)13-14/h6,10,12H,4-5,7H2,1-3H3,(H,15,16)

InChI Key

UVDVVKWZKKDLBY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C(=CC(=N1)C)C)C(=O)O

Origin of Product

United States

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